molecular formula C24H34N6O4S B588146 Propoxyphenyl aildenafil CAS No. 1391053-82-9

Propoxyphenyl aildenafil

Cat. No. B588146
M. Wt: 502.634
InChI Key: PRMZQGGEMZGWDP-IYBDPMFKSA-N
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Description

Propoxyphenyl aildenafil is a phosphodiesterase-5 inhibitor (PDE-5) which is structurally similar to aildenafil . It has a molecular formula of C24H34N6O4S and an average mass of 502.630 Da . It is also known by other names such as propoxyphenyl methisosildenafil .


Synthesis Analysis

The synthesis of propoxyphenyl aildenafil has been described in a study where it was isolated and characterized from health supplements . The structural properties of this compound were elucidated using NMR, high-resolution MS, MS2, UV, and IR spectroscopy .


Molecular Structure Analysis

The molecular structure of propoxyphenyl aildenafil is characterized by two defined stereocentres . It has a molecular formula of C24H34N6O4S and a monoisotopic mass of 502.236237 Da .


Physical And Chemical Properties Analysis

Propoxyphenyl aildenafil has a density of 1.4±0.1 g/cm3, a boiling point of 692.4±65.0 °C at 760 mmHg, and a flash point of 372.6±34.3 °C . It also has a molar refractivity of 134.2±0.5 cm3, a polar surface area of 126 Å2, and a molar volume of 364.6±7.0 cm3 .

Scientific Research Applications

  • Structural Elucidation : Kee et al. (2014) identified a new sildenafil analogue, propoxyphenyl isobutyl aildenafil, in a health supplement. They conducted high-resolution Orbitrap mass spectrometry to elucidate its structure under different fragmentation modes (Kee et al., 2014).

  • Identification in Health Supplements : Another study by Kee et al. (2012) isolated and characterized propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements, using NMR, high resolution MS, and other spectroscopic techniques (Kee et al., 2012).

  • Adulteration in Dietary Supplements : Balayssac et al. (2012) analyzed herbal dietary supplements intended for sexual performance enhancement and identified propoxyphenyl-thiohydroxyhomosildenafil, a novel sildenafil analogue (Balayssac et al., 2012).

  • Metabolism Studies : Aildenafil metabolism was studied by Li et al. (2014) in vivo in rats and in vitro in liver microsomes from various species, providing insights into its biotransformation pathways (Li et al., 2014).

  • Pharmacological Effects : Wallis et al. (1999) investigated sildenafil, a related compound, focusing on its pharmacological effects and the distribution of phosphodiesterase families, offering insights that might be relevant for similar compounds like propoxyphenyl aildenafil (Wallis et al., 1999).

  • Isolation from Energy Drinks : Alp et al. (2013) found propoxyphenyl sildenafil, a new sildenafil analogue, illegally added to an energy drink, providing structural analysis and comparison with sildenafil (Alp et al., 2013).

  • Novel Analogue in Health Food : Han et al. (2014) identified a novel phosphodiesterase-5 (PDE-5) inhibitor, propoxyphenyl thiosildenafil, in a health food product, highlighting the continued emergence of new sildenafil analogues in consumer products (Han et al., 2014).

  • Sildenafil's Clinical Applications : Kukreja et al. (2005) discussed the pharmacological preconditioning-like cardioprotective effect of sildenafil, which could offer insights into potential applications of similar compounds like propoxyphenyl aildenafil (Kukreja et al., 2005).

properties

IUPAC Name

5-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O4S/c1-6-8-19-21-22(29(5)28-19)24(31)27-23(26-21)18-12-17(9-10-20(18)34-11-7-2)35(32,33)30-13-15(3)25-16(4)14-30/h9-10,12,15-16,25H,6-8,11,13-14H2,1-5H3,(H,26,27,31)/t15-,16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMZQGGEMZGWDP-IYBDPMFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4C[C@H](N[C@H](C4)C)C)OCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347618
Record name Propoxyphenyl aildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propoxyphenyl aildenafil

CAS RN

1391053-82-9
Record name Propoxyphenyl aildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propoxyphenyl aildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPOXYPHENYL AILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZDR4HWG5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
23
Citations
CL Kee, X Ge, HL Koh, MY Low - Journal of pharmaceutical and biomedical …, 2012 - Elsevier
… In this work, we have found propoxyphenyl aildenafil and propoxyphenyl thioaildenafil in health supplements. Propoxyphenyl aildenafil is known as a sildenafil analogue (molecular …
Number of citations: 35 www.sciencedirect.com
CL Kee, HL Koh, BC Bloodworth, Y Zeng… - … of Pharmaceutical and …, 2014 - Elsevier
… The purified minor component is worthwhile for investigation because of the similar UV spectrum to propoxyphenyl aildenafil or sildenafil analogue molecular weight of 502 (Fig. 1B). …
Number of citations: 14 www.sciencedirect.com
Q DUAN, C MA, S FENG - Chinese Journal of …, 2017 - ingentaconnect.com
… 所检出的成分包括西地那非,伐地那非, 氨基他达拉非,羟基豪莫西地那非,丙氧基苯基艾 地那非(propoxyphenyl aildenafil),丙氧基苯基硫 代艾地那非(propoxyphenyl thioaildenafil),艾地那 非,…
Number of citations: 7 www.ingentaconnect.com
YC Liao, KC Lai, HC Lee, YC Liu, YL Lin… - Journal of Food and …, 2013 - jfda-online.com
… Compound 1 and 2 have been identified as propoxyphenyl thioaildenafil and propoxyphenyl aildenafil, respectively. Compound 3, named propoxyphenyl hydroxyethylthiosildenafil, is …
Number of citations: 15 www.jfda-online.com
P Lebel, J Gagnon, A Furtos, KC Waldron - Journal of Chromatography A, 2014 - Elsevier
… mesylate, piperiacetildenafil, propoxyphenyl sildenafil, pseudovardenafil, pyrazole N-desmethyl sildenafil, scutellarin, sildenafil amine HCl, sildenafil analogue (propoxyphenyl-aildenafil…
Number of citations: 73 www.sciencedirect.com
CL Kee, X Ge, V Gilard, M Malet-Martino… - Journal of Pharmaceutical …, 2018 - Elsevier
To date, there are 80 synthetic PDE-5i found as adulterants in dietary supplements. Analogues of sildenafil remain as the top list with 50 (62%) and are followed by analogues of tadalafil…
Number of citations: 75 www.sciencedirect.com
T Doi, K Takahashi, M Yamazaki, A Asada… - … of Pharmaceutical and …, 2018 - Elsevier
… Furthermore, the detection of propoxyphenyl aildenafil and propoxyphenyl thioaildenafil, both of which are sildenafil analogs, in powdered health supplements was reported in 2012 [3], …
Number of citations: 10 www.sciencedirect.com
Z Jian-liang, Z Zhe, C Bi-lian, MA Lin-ke - Journal of Chinese Mass …, 2016 - jcmss.com.cn
… The unknown derivative was finally identified as propoxyphenyl aildenafil by 1 H, 13 C, … The proposed fragmentation pathway of propoxyphenyl aildenafil was summarized and the …
Number of citations: 5 www.jcmss.com.cn
CL Kee, X Ge, MY Low, HL Koh - Rapid Communications in …, 2013 - Wiley Online Library
… These include propoxyphenyl thiohydroxyhomosildenafil (PP-THHS),1 propoxyphenyl aildenafil,2 propoxyphenyl thioaildenafil2 and propoxyphenyl sildenafil.3 According to the review …
DN Patel, L Li, CL Kee, X Ge, MY Low… - Journal of pharmaceutical …, 2014 - Elsevier
The popularity of phosphodiesterase type 5 (PDE-5) enzyme inhibitors for the treatment of erectile dysfunction has led to the increase in prevalence of illicit sexual performance …
Number of citations: 176 www.sciencedirect.com

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